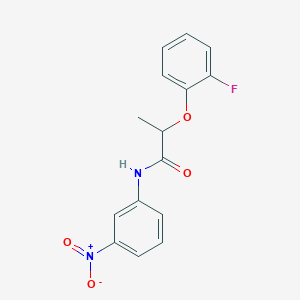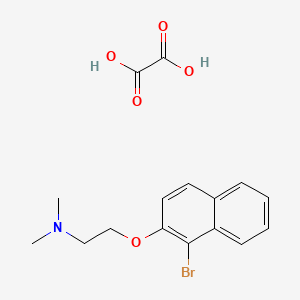
2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine;oxalic acid
Übersicht
Beschreibung
2-(1-Bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine; oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a bromonaphthalene moiety linked to a dimethylethanamine group, with oxalic acid as a counterion. The presence of both aromatic and amine functionalities makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine typically involves the bromination of naphthalene followed by etherification and amination reactions. The general synthetic route can be summarized as follows:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 1-bromonaphthalene.
Etherification: 1-Bromonaphthalene is then reacted with an appropriate alkoxide to form the ether linkage, resulting in 2-(1-bromonaphthalen-2-yl)oxyethanol.
Amination: The final step involves the reaction of 2-(1-bromonaphthalen-2-yl)oxyethanol with dimethylamine under basic conditions to yield 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Substitution: Various substituted naphthalenes.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can intercalate with aromatic amino acids in proteins, while the dimethylethanamine group can form ionic or hydrogen bonds with active sites. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine stands out due to its unique combination of bromonaphthalene and dimethylethanamine functionalities
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO.C2H2O4/c1-16(2)9-10-17-13-8-7-11-5-3-4-6-12(11)14(13)15;3-1(4)2(5)6/h3-8H,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQRYIHQHLARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


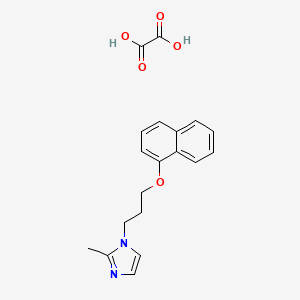
![4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040592.png)
![4-[4-nitro-2-(1-pyrrolidinylcarbonyl)phenyl]morpholine](/img/structure/B4040600.png)
![3-Methyl-1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4040621.png)
![2-[(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4040622.png)
![N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4040629.png)
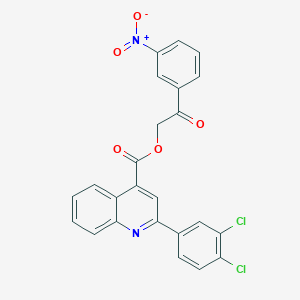

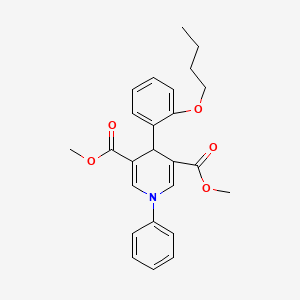
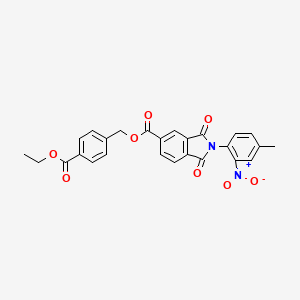
![4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040676.png)
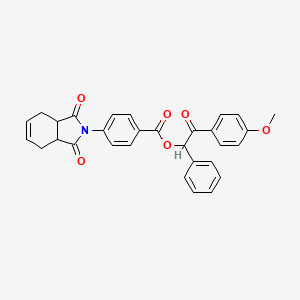
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide](/img/structure/B4040694.png)
